molecular formula C11H11N3O2 B6239782 methyl 8-(azidomethyl)cubane-1-carboxylate CAS No. 2624136-18-9

methyl 8-(azidomethyl)cubane-1-carboxylate

Cat. No.: B6239782
CAS No.: 2624136-18-9
M. Wt: 217.2
InChI Key:
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Description

The compound has the molecular formula C11H11N3O2 and a molecular weight of 217.2. Its structure features a cubane core, which is a highly strained and energetically rich framework, making it an intriguing subject for research in various fields.

Preparation Methods

The synthesis of methyl 8-(azidomethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:

    Functionalization of the cubane core: Introduction of a carboxylate group at the 1-position of the cubane ring.

    Azidomethylation: Introduction of an azidomethyl group at the 8-position of the cubane ring.

The reaction conditions for these steps often involve the use of strong bases, nucleophilic reagents, and specific solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 8-(azidomethyl)cubane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound’s unique cubane core makes it a valuable building block for the synthesis of novel materials and molecules.

    Biology: Its azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: The compound’s derivatives may have potential as pharmaceutical agents due to their unique structural properties.

    Industry: The energetic nature of the cubane core makes it a candidate for use in high-energy materials and propellants.

Mechanism of Action

The mechanism by which methyl 8-(azidomethyl)cubane-1-carboxylate exerts its effects depends on its specific application. In bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it useful for labeling and tracking biomolecules in complex biological systems.

Comparison with Similar Compounds

Methyl 8-(azidomethyl)cubane-1-carboxylate can be compared with other cubane derivatives and azido-containing compounds:

    Cubane Derivatives: Compounds such as cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid share the cubane core but differ in their functional groups.

    Azido-Containing Compounds: Compounds like azidomethylbenzene and azidomethylcyclohexane contain the azido group but lack the cubane core.

The uniqueness of this compound lies in the combination of the cubane core and the azido group, which imparts both high energy and reactivity.

Properties

CAS No.

2624136-18-9

Molecular Formula

C11H11N3O2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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